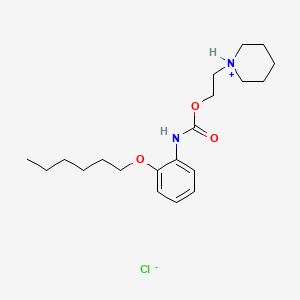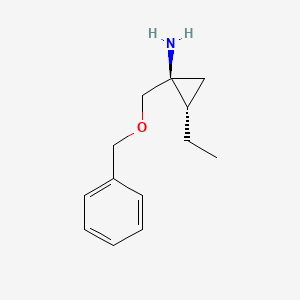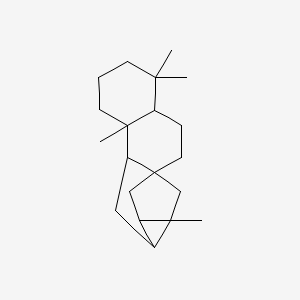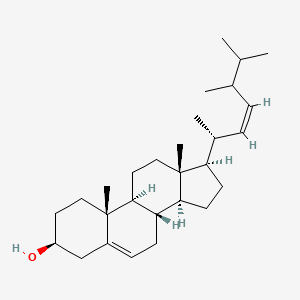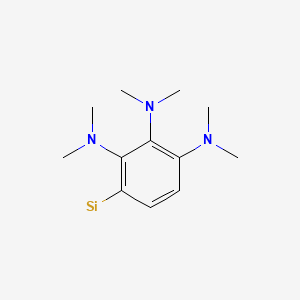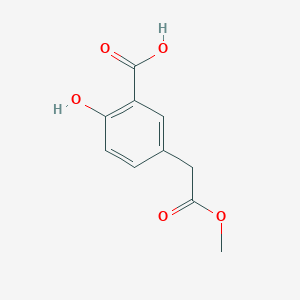
Methyl 3-carboxy-4-hydroxyphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-carboxy-4-hydroxyphenylacetate is an organic compound with the molecular formula C10H10O5 It is a derivative of phenylacetic acid and is characterized by the presence of a carboxyl group, a hydroxyl group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-carboxy-4-hydroxyphenylacetate can be synthesized through several methods. One common approach involves the esterification of 3-carboxy-4-hydroxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Fischer esterification reaction, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for continuous production of the ester with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-carboxy-4-hydroxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-carboxy-4-oxo-phenylacetate.
Reduction: Formation of 3-carboxy-4-hydroxyphenylethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-carboxy-4-hydroxyphenylacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-carboxy-4-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate enzyme activity and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxyphenylacetate: Similar structure but lacks the carboxyl group at the 3-position.
Methyl 3-hydroxyphenylacetate: Similar structure but lacks the carboxyl group at the 3-position and the hydroxyl group at the 4-position.
Uniqueness
Methyl 3-carboxy-4-hydroxyphenylacetate is unique due to the presence of both a carboxyl group and a hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H10O5 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
2-hydroxy-5-(2-methoxy-2-oxoethyl)benzoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
AMWATCVYMNIDFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC(=C(C=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




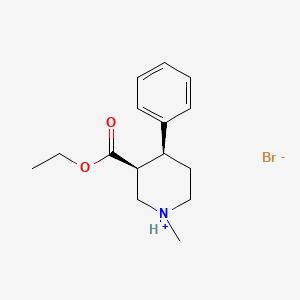
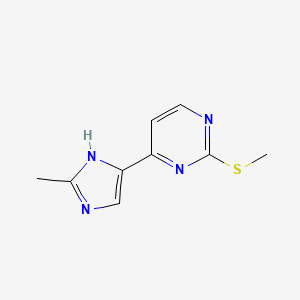
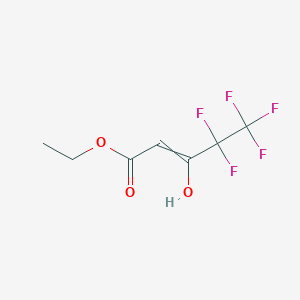

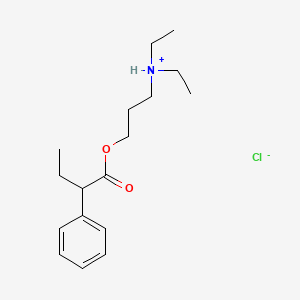
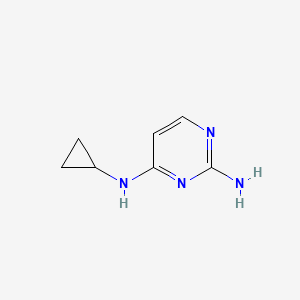
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
